2-[Methanesulfonyl-(4-methoxy-phenyl)-amino]-propionic acid is a chemical compound with significant relevance in medicinal chemistry. It is characterized by the presence of a methanesulfonyl group and a 4-methoxyphenyl moiety attached to a propionic acid backbone. This compound is of interest due to its potential biological activities, particularly in pharmaceutical applications.
This compound can be synthesized through various chemical reactions involving alanine derivatives and specific sulfonyl and aromatic reagents. Its synthesis and properties have been documented in several chemical literature sources, including PubChem and various patent filings.
2-[Methanesulfonyl-(4-methoxy-phenyl)-amino]-propionic acid is classified as an amino acid derivative, specifically a sulfonamide. It falls under the category of organic compounds that contain both sulfonic acid derivatives and amino acids, which are often utilized in the development of pharmaceuticals.
The synthesis of 2-[Methanesulfonyl-(4-methoxy-phenyl)-amino]-propionic acid typically involves the following steps:
The synthetic route may involve multiple steps, including protection-deprotection strategies and purification techniques such as flash chromatography. Characterization methods like nuclear magnetic resonance spectroscopy are employed to confirm the structure of the synthesized compound.
The molecular formula for 2-[Methanesulfonyl-(4-methoxy-phenyl)-amino]-propionic acid is . The compound features a propionic acid backbone with a methanesulfonamide group and a methoxy-substituted phenyl ring.
2-[Methanesulfonyl-(4-methoxy-phenyl)-amino]-propionic acid can undergo several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 2-[Methanesulfonyl-(4-methoxy-phenyl)-amino]-propionic acid primarily relates to its potential interactions within biological systems. It may inhibit specific enzymes or receptors due to its structural features:
The physical properties of 2-[Methanesulfonyl-(4-methoxy-phenyl)-amino]-propionic acid include:
Chemical properties include:
Relevant data from studies indicate that modifications to this compound can lead to variations in its physical characteristics and biological activities .
2-[Methanesulfonyl-(4-methoxy-phenyl)-amino]-propionic acid has several scientific uses, particularly in medicinal chemistry:
The methanesulfonyl group (–SO~2~CH~3~) provides distinct electronic and steric properties critical for target engagement. Its strong electron-withdrawing nature enhances the acidity of adjacent functional groups (e.g., amide NH), facilitating hydrogen-bonding interactions with protein targets. In cyclin-dependent kinase (CDK) inhibitors like R547, this moiety stabilizes the piperidine ring conformation, optimizing binding to the ATP-active site [3]. The sulfonyl group’s tetrahedral geometry also mimics phosphate groups, enabling interference with kinase signaling pathways.
The 4-methoxyphenyl moiety contributes complementary effects:
Substituent | Hammett Constant (σ) | Dipole Moment (D) | Biological Impact |
---|---|---|---|
–SO~2~CH~3~ | +1.05 (σ~m~) | 4.5–5.0 | Enhances acidity; promotes H-bond acceptance |
–OCH~3~ | -0.27 (σ~m~) | 1.30 | Increases electron density; improves membrane penetration |
The synergistic interaction between these groups is exemplified in CDK inhibitors where the methoxyphenyl moiety occupies a hydrophobic cleft while the methanesulfonyl group coordinates with catalytic lysine residues, achieving sub-nanomolar potency [3]. In N-acylsulfonamide systems, this combination balances acidity (pK~a~ ~4.5–5.0) and lipophilicity (logD~7.4~ ~ -0.6 to 0.1), optimizing cell permeability and target binding [4].
The development of 2-[methanesulfonyl-(4-methoxy-phenyl)-amino]-propionic acid derivatives parallels key shifts in medicinal chemistry:
Transition from carboxylic acid bioisosteres: Early N-acylsulfonamides emerged as metabolically stable replacements for carboxyl groups. Their moderated pK~a~ (compared to carboxylic acids) improved tissue distribution while retaining capacity for ionic interactions [4]. The propionic acid linker in this compound extends this strategy, providing conformational flexibility absent in rigid heterocycles.
Rational design era: The 2000s saw targeted incorporation of methanesulfonyl groups into kinase inhibitors. R547 (4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-ylmethanone), developed in 2006, demonstrated the therapeutic impact of this approach with K~i~ values of 0.001–0.003 µM against CDK1/2/4 and 95% tumor growth inhibition in vivo [3]. This validated the methanesulfonyl-methoxyphenyl combination as a privileged scaffold in oncology.
Property-driven optimization: Contemporary research (2020s) focuses on modulating this core structure through bioisosteric replacement. Studies show oxetane or 1,2,3-triazole substitutions can fine-tune acidity (ΔpK~a~ up to 2 units) and solubility (10-fold increases) while preserving target engagement – crucial for overcoming formulation challenges in lead compounds [4].
Structurally similar compounds demonstrate how subtle modifications impact pharmacological behavior:
Compound | Molecular Formula | Key Structural Differences | logD~7.4~ | Acidity (pK~a~) | Primary Applications |
---|---|---|---|---|---|
2-[Methanesulfonyl-(4-methoxy-phenyl)-amino]-propionic acid | C~11~H~15~NO~5~S | Reference compound | -0.64 to 0.12 | ~4.75 | Kinase inhibitor scaffolds |
2-Amino-2-(4-methanesulfonylphenyl)propanoic acid [2] | C~10~H~13~NO~4~S | Amino group replaces N-methoxy linkage; no sulfonamide nitrogen | -1.02 | 3.10 (carboxyl) | Metabolic disease targets |
Ferulic acid derivatives [7] | C~10~H~10~O~4~ | Conjugated carboxylic acid; no sulfonyl group | 1.10 | 4.58 | Antioxidant/anti-inflammatory agents |
Glucokinase activators [6] | ~C~24~H~28~N~4~O~4~S~ | Thiazolopyridine core; alkylsulfonamide | 2.67 | 8.90 (sulfonamide) | Type 2 diabetes therapeutics |
Critical distinctions include:
N-Acylsulfonamide bioisosteres – particularly oxetane and thietane replacements – demonstrate how property modulation expands therapeutic utility. These surrogates can reduce plasma protein binding by 30–50% while maintaining nanomolar target affinity, addressing key challenges in systemic exposure [4]. The continued evolution of this scaffold underscores its versatility in addressing diverse disease targets through rational structural adaptation.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7